N-(Piperidin-4-yl)morpholine-4-carboxamide

Catalog No.
S12572811
CAS No.
M.F
C10H19N3O2
M. Wt
213.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Piperidin-4-yl)morpholine-4-carboxamide

Product Name

N-(Piperidin-4-yl)morpholine-4-carboxamide

IUPAC Name

N-piperidin-4-ylmorpholine-4-carboxamide

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

InChI

InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9/h9,11H,1-8H2,(H,12,14)

InChI Key

SOIQRHSYIGKEMK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)N2CCOCC2

N-(Piperidin-4-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of n-carbamoyl-alpha amino acids and derivatives. Its molecular formula is C13H18N4OC_{13}H_{18}N_{4}O, and it features a morpholine ring substituted with a piperidinyl group at the nitrogen atom. The compound is characterized by its unique structure, which includes a carboxamide functional group, making it a valuable candidate in pharmaceutical research and development .

The reactivity of N-(Piperidin-4-yl)morpholine-4-carboxamide primarily involves nucleophilic substitutions and acylation reactions due to the presence of the carboxamide group. It can participate in:

  • Acylation Reactions: The amine can react with various acylating agents to form amides.
  • Nucleophilic Attack: The nitrogen atoms in the piperidine and morpholine rings can act as nucleophiles, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide can undergo hydrolysis to yield the corresponding carboxylic acid and amine .

The synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Morpholine Derivative: Starting from morpholine, a carboxylic acid derivative is introduced through acylation.
  • Piperidine Substitution: The piperidine moiety is then introduced via nucleophilic substitution or coupling reactions.
  • Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity for biological testing .

N-(Piperidin-4-yl)morpholine-4-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Biology: As a tool compound for studying biological pathways involving piperidine and morpholine derivatives.
  • Research: Utilized in various assays to evaluate its biological activity against specific targets .

Interaction studies involving N-(Piperidin-4-yl)morpholine-4-carboxamide have focused on its binding affinity to various receptors and enzymes. Preliminary data suggest that it may act as an inhibitor or modulator of certain pathways, although comprehensive interaction profiles are still needed to fully understand its mechanism of action. Studies often employ techniques such as radiolabeled ligand binding assays and enzyme inhibition assays to elucidate these interactions .

Several compounds share structural similarities with N-(Piperidin-4-yl)morpholine-4-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamideContains a sulfonyl groupPotentially enhanced solubility and bioactivity due to sulfonyl substitution
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylateContains thiadiazole ringDifferent pharmacological properties due to thiadiazole presence
2-[4-(4-Fluoro-benzyl)-piperidin-1-ylmethyl]-morpholine-4-carboxylic acidFluorinated benzyl groupIncreased lipophilicity may enhance blood-brain barrier penetration

N-(Piperidin-4-yl)morpholine-4-carboxamide stands out due to its specific combination of piperidine and morpholine rings along with the carboxamide functionality, which may confer distinct pharmacological properties compared to other derivatives.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

213.147726857 g/mol

Monoisotopic Mass

213.147726857 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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